molecular formula C13H11FN2O B1316017 N-(4-Aminophenyl)-2-fluorobenzamide CAS No. 273384-72-8

N-(4-Aminophenyl)-2-fluorobenzamide

Cat. No.: B1316017
CAS No.: 273384-72-8
M. Wt: 230.24 g/mol
InChI Key: DRQLMGGEDKYWTF-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminophenyl group attached to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Aminophenyl)-2-fluorobenzamide typically involves the reaction of 4-aminobenzoic acid with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, with reagents such as sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-fluorobenzamide can be compared with other similar compounds, such as:

    N-(4-Aminophenyl)benzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    2-Fluoro-N-(4-nitrophenyl)benzamide: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

Uniqueness: The presence of both the aminophenyl and fluorobenzamide moieties in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-aminophenyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQLMGGEDKYWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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